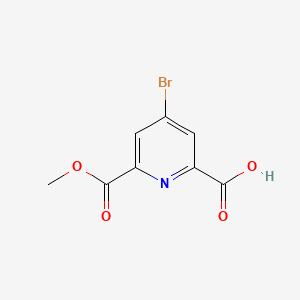

4-Bromo-6-(methoxycarbonyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOHUYJZSNJBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677435 | |

| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293294-72-1 | |

| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-(methoxycarbonyl)picolinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its strategic functionalization, featuring a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation or salt formation, and a methyl ester for further modification, makes it a valuable intermediate in medicinal chemistry and material science. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction

The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds. The precise installation of functional groups onto this heterocycle is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (IUPAC Name: 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid) has emerged as a significant synthetic intermediate due to its trifunctional nature. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The carboxylic acid at the 2-position and the methyl ester at the 6-position provide orthogonal handles for further chemical transformations, such as amidation, esterification, or reduction.

This technical guide will elucidate the most practical and efficient synthesis of this versatile molecule, with a primary focus on a route commencing from commercially available chelidamic acid. An alternative conceptual pathway will also be discussed to provide a broader synthetic perspective.

Primary Synthetic Route: From Chelidamic Acid

The most well-documented and efficient synthesis of this compound proceeds via a three-step sequence starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This route is advantageous due to the ready availability of the starting material and the generally high yields of each step.

The overall transformation can be visualized as follows:

Figure 1: Primary synthesis route starting from Chelidamic Acid.

Step 1: Diesterification of Chelidamic Acid

The initial step involves the conversion of the diacid functionality of chelidamic acid to its corresponding dimethyl ester. This is a classic Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid. The reaction is driven to completion by using methanol as the solvent, thus providing a large excess of the alcohol.

Experimental Protocol:

-

To a suspension of chelidamic acid (1.0 eq) in methanol, cautiously add concentrated sulfuric acid (catalytic amount).

-

Heat the mixture to reflux and maintain for a period sufficient to achieve complete dissolution and conversion (typically monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

The resulting residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired diester, which can often be used in the next step without further purification.

Step 2: Bromination of the Pyridine Ring

The hydroxyl group at the 4-position of the pyridine ring is a poor leaving group. To facilitate its replacement with a bromine atom, it must first be activated. This is typically achieved using phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. These reagents convert the hydroxyl group into a much better leaving group, allowing for nucleophilic attack by the bromide ion.

Experimental Protocol:

-

To the crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq), add phosphorus oxybromide (excess).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.

-

The aqueous mixture is then neutralized with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) to a neutral or slightly basic pH.

-

The product, dimethyl 4-bromopyridine-2,6-dicarboxylate, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[1][2]

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Selective Mono-hydrolysis of the Diester

The final step is the selective hydrolysis of one of the two methyl ester groups. This is achieved by carefully controlling the stoichiometry of the base. Using one equivalent of a strong base, such as potassium hydroxide, in methanol at reflux will preferentially hydrolyze one of the ester groups to the corresponding carboxylate salt. Subsequent acidification then yields the desired this compound. The selectivity arises from the deactivation of the second ester group towards further hydrolysis once the first has been converted to the carboxylate.

Experimental Protocol:

-

Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in methanol.

-

Add a solution of potassium hydroxide (1.0-1.1 eq) in methanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in water and acidify to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl).

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[1]

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1 | Chelidamic acid | H₂SO₄ (cat.) | Methanol | Reflux | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate |

| 2 | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | POBr₃ | Neat or high-boiling solvent | 100-120 °C | Dimethyl 4-bromopyridine-2,6-dicarboxylate |

| 3 | Dimethyl 4-bromopyridine-2,6-dicarboxylate | KOH (1.0-1.1 eq) | Methanol | Reflux | This compound |

Table 1: Summary of the Primary Synthesis Route.

Alternative Synthetic Strategy: From 2,6-Lutidine

An alternative, though less direct, approach to this compound can be envisioned starting from the readily available 2,6-lutidine (2,6-dimethylpyridine). This route would involve bromination of the pyridine ring, followed by oxidation of the methyl groups and selective esterification.

Figure 2: Alternative synthesis route starting from 2,6-Lutidine.

This pathway presents several challenges. The direct bromination of 2,6-lutidine at the 4-position can be difficult and may require harsh conditions. The subsequent oxidation of both methyl groups to carboxylic acids typically requires strong oxidizing agents like potassium permanganate, which can sometimes lead to decomposition of the pyridine ring. Finally, the selective mono-esterification of the resulting 4-bromo-2,6-pyridinedicarboxylic acid would need to be carefully controlled to avoid the formation of the diester. While feasible, this route is likely to be lower yielding and less scalable than the route from chelidamic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through a three-step sequence starting from chelidamic acid. This route offers high yields, utilizes readily available starting materials, and employs well-established chemical transformations. The resulting trifunctional molecule is a valuable asset for medicinal chemists and material scientists, providing a versatile platform for the development of novel compounds with a wide range of potential applications. The understanding of these synthetic pathways is crucial for the advancement of research and development in these fields.

References

Spectroscopic Characterization of 4-Bromo-6-(methoxycarbonyl)picolinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-72-1). In the absence of publicly available experimental spectra, this document leverages predictive models and foundational spectroscopic principles to offer an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for the acquisition and analysis of such data, intended to serve as a practical resource for researchers in synthetic chemistry and drug development. This guide is structured to provide not only the "what" but the "why" behind the spectroscopic characteristics and experimental choices, ensuring a thorough understanding for both novice and experienced scientists.

Introduction

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques remain the cornerstone of structural characterization for novel organic molecules. This guide addresses the critical need for a detailed spectroscopic profile of this compound.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (Molecular Formula: C₈H₆BrNO₄), the predicted monoisotopic mass is approximately 258.94803 Da. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak in the mass spectrum.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 259.95531 |

| [M+Na]⁺ | 281.93725 |

| [M-H]⁻ | 257.94075 |

| [M+NH₄]⁺ | 276.98185 |

| [M+K]⁺ | 297.91119 |

| [M+HCOO]⁻ | 303.94623 |

| Data sourced from PubChem predictions.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.5 | Doublet | 1H | H-3 or H-5 | Aromatic protons on a pyridine ring are deshielded. The splitting will arise from coupling to the other aromatic proton. |

| ~8.0-8.3 | Doublet | 1H | H-5 or H-3 | Similar to the other aromatic proton. |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ | Protons of the methyl ester are typically in this region and will be a singlet as there are no adjacent protons. |

| >10 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which may exchange with D₂O. |

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | Carboxylic Acid Carbonyl | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~163-168 | Ester Carbonyl | The ester carbonyl carbon is also significantly deshielded. |

| ~150-155 | C-6 (attached to Ester) | Aromatic carbon attached to an electron-withdrawing group and nitrogen. |

| ~148-152 | C-2 (attached to COOH) | Aromatic carbon attached to an electron-withdrawing group and nitrogen. |

| ~135-140 | C-4 (attached to Br) | Aromatic carbon attached to bromine. |

| ~125-130 | C-3 or C-5 | Aromatic CH. |

| ~120-125 | C-5 or C-3 | Aromatic CH. |

| ~52-55 | -OCH₃ | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1730-1750 | C=O stretch | Ester |

| ~1680-1710 | C=O stretch | Carboxylic Acid |

| ~1550-1600 | C=N and C=C stretch | Pyridine Ring |

| ~1200-1300 | C-O stretch | Ester and Carboxylic Acid |

| ~600-800 | C-Br stretch | Bromo-aromatic |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as this compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source is recommended for high-resolution data.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this solution to approximately 10 µg/mL with the same solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Method Setup:

-

Ionization Mode: ESI, positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Mass Range: Set a mass range that includes the expected m/z of the compound (e.g., 100-500 Da).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

-

Data Analysis: Process the acquired spectrum to determine the accurate m/z of the parent ion. Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

NMR Spectroscopy (¹H and ¹³C)

Objective: To elucidate the detailed molecular structure and connectivity.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Structure and Workflow

Caption: Predicted NMR assignments for this compound.

Caption: A generalized workflow for the spectroscopic analysis of a novel organic compound.

Conclusion

While experimental data for this compound remains elusive in the public domain, a robust spectroscopic profile can be predicted based on fundamental principles and the known effects of its constituent functional groups. This guide provides researchers with the expected NMR, IR, and MS characteristics, serving as a valuable reference for the identification and characterization of this compound. The detailed experimental protocols herein offer a standardized approach to data acquisition, ensuring high-quality and reliable results. It is our hope that this technical guide will facilitate future research involving this compound and related heterocyclic compounds.

References

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-6-(methoxycarbonyl)picolinic acid

Abstract

This technical guide presents a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a substituted pyridine derivative of significant interest to the pharmaceutical and materials science sectors. While the definitive single-crystal X-ray structure of this compound is not yet publicly documented, this paper provides a complete methodological roadmap for its determination. We detail a robust synthetic protocol, advanced crystallization techniques, and a full suite of spectroscopic and analytical workflows. Furthermore, we offer an expert analysis of the predicted structural features, including intramolecular geometry and intermolecular packing motifs, based on established principles of crystal engineering and data from analogous structures. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the study of novel heterocyclic compounds.

Introduction: The Significance of Picolinic Acid Derivatives

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their ability to chelate metals, participate in hydrogen bonding, and serve as versatile synthetic intermediates makes them foundational components in the development of novel therapeutic agents and functional materials. This compound (CAS No. 293294-72-1; Formula: C₈H₆BrNO₄; Mol. Wt.: 260.04 g/mol ) is a particularly noteworthy example. The presence of a bromine atom offers a handle for further functionalization via cross-coupling reactions and introduces the potential for halogen bonding, a key interaction in crystal engineering.[3] The methoxycarbonyl and carboxylic acid groups provide sites for amide bond formation and strong hydrogen bonding, respectively.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting a compound's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this information.[4] This guide provides a detailed, field-proven protocol for determining the crystal structure of this compound, from initial synthesis to final structural analysis.

Synthesis and Purification Protocol

The synthesis of this compound can be approached through several established routes for pyridine functionalization. The following protocol is a robust and reproducible method adapted from literature precedents for the synthesis of related picolinic acids.[1][5][6]

Experimental Protocol: Synthesis

-

Esterification of Picolinic Acid Precursor: To a solution of a suitable starting material, such as 4-chloropicolinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-chloropicolinate intermediate.

-

Bromination: The chloro-group can be substituted with a bromo-group via a halogen exchange reaction or by starting with a pre-brominated precursor. A common method involves treating the precursor with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator. Causality Note: The choice of synthetic route is dictated by the commercial availability and cost of starting materials. Direct bromination of an existing picolinate ester is often efficient, but regioselectivity must be carefully controlled.

-

Purification: The crude product must be purified to ≥98% purity for successful crystallization. This is best achieved via flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

Single Crystal Growth Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in structural elucidation.[7] The key is to achieve a state of slow, controlled supersaturation. Given the polar nature and hydrogen-bonding capabilities of the target molecule, several techniques are likely to be successful.

Recommended Crystallization Techniques

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.[8]

-

Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7][9]

-

Solvent Layering: A concentrated solution of the compound is prepared. A less dense, miscible anti-solvent is then carefully layered on top, creating a distinct interface. Slow diffusion across this interface leads to crystal formation.[9]

Table 1: Suggested Solvent Systems for Crystallization

| Technique | Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) |

| Slow Evaporation | Methanol, Ethanol, Acetone, Ethyl Acetate | N/A |

| Vapor Diffusion | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Diethyl Ether, Pentane, Hexane |

| Solvent Layering | Methanol, Acetone | Toluene, Hexane |

Spectroscopic & Analytical Characterization

Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two singlets or doublets in the aromatic region (~8.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet around 4.0 ppm for the methoxy (-OCH₃) protons. A broad singlet at >10 ppm for the carboxylic acid (-COOH) proton.[10][11] |

| ¹³C NMR | Resonances for the six pyridine ring carbons (some quaternary) between ~120-160 ppm. A signal for the ester carbonyl carbon (~165 ppm) and the carboxylic acid carbonyl carbon (~170 ppm). A signal for the methoxy carbon around 53 ppm.[12] |

| IR Spectroscopy | A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid). Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1725-1740 cm⁻¹). Aromatic C=C/C=N stretches from ~1400-1600 cm⁻¹. A C-O stretch around 1100-1300 cm⁻¹.[13][14] |

| Mass Spec. (EI) | A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the ¹⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would include the loss of •OCH₃ (M-31), •COOH (M-45), and the Br• radical.[15][16][17] |

Single-Crystal X-ray Diffraction: A Workflow

Once suitable crystals are obtained (ideally 0.1-0.3 mm in size and free of defects), the following workflow is employed to determine the crystal structure.[4][18]

Experimental Protocol: SC-XRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer.[18]

-

Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[19] At each orientation, a diffraction pattern is recorded. A full dataset may consist of hundreds of such images.

-

Data Reduction: The raw image files are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors, yielding a reflection file (e.g., an HKL file).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, which provides an initial model of the atomic positions.[20]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm with software like SHELXL or CRYSTALS.[20][21] This process optimizes atomic coordinates, displacement parameters, and other structural variables to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using tools like PLATON to check for geometric plausibility and missed symmetry, and a Crystallographic Information File (CIF) is generated.[22]

Predicted Structural Features & Analysis

While the definitive structure awaits experimental determination, we can predict the most probable structural motifs based on analogous compounds in the Cambridge Structural Database (CSD) and fundamental principles of molecular interactions.

Intramolecular Geometry

The pyridine ring is expected to be essentially planar. The carboxylic acid and methoxycarbonyl substituents will likely be slightly twisted out of the plane of the ring to minimize steric hindrance.

Intermolecular Interactions & Crystal Packing

The dominant intermolecular interaction will almost certainly be the formation of a robust, centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is one of the most common and stable synthons in crystal engineering, described by the graph-set notation R₂²(8).[23]

Other significant, but weaker, interactions are also anticipated:

-

Halogen Bonding: The electrophilic region on the bromine atom may form a C−Br···O=C interaction with the oxygen of a nearby carbonyl group.

-

π-π Stacking: The planar pyridine rings may stack in an offset, face-to-face arrangement.

-

C-H···O Interactions: The aromatic C-H or methyl C-H groups may act as weak hydrogen bond donors to carbonyl oxygen acceptors.

These interactions will collectively direct the assembly of the hydrogen-bonded dimers into a stable three-dimensional lattice.

Table 3: Predicted Crystallographic Data (Hypothetical)

| Parameter | Predicted Value / Type | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, planar organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable due to the expected dimer formation. |

| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with common packing arrangements. |

| Hydrogen Bonds | R₂²(8) Carboxylic Acid Dimer | Strongest and most predictable interaction.[23] |

| Other Interactions | Halogen bonding, π-stacking | Likely to be present and influence packing.[3] |

Conclusion

This guide provides a comprehensive, expert-driven methodology for the complete structural characterization of this compound. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive crystal structure of this important molecule. The predicted analysis of its intra- and intermolecular features provides a solid foundation for interpreting the experimental results. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating its application in the rational design of new drugs and materials.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. savemyexams.com [savemyexams.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 22. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 23. researchwith.stevens.edu [researchwith.stevens.edu]

An In-depth Technical Guide to the Solubility of 4-Bromo-6-(methoxycarbonyl)picolinic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Solubility is a critical physicochemical parameter in drug development, influencing everything from process chemistry and formulation to bioavailability and efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a heterocyclic compound with functionalities relevant to pharmaceutical and agrochemical research. While specific experimental solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers. It combines theoretical considerations, including molecular structure analysis and Hansen Solubility Parameters, with a detailed, field-proven experimental protocol for solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction: The Significance of Solubility for this compound

This compound is a substituted pyridine derivative. Its structure, featuring a carboxylic acid, a methyl ester, and a bromine atom on a pyridine ring, suggests a molecule with a nuanced polarity profile, capable of participating in a variety of intermolecular interactions. Such compounds are often key building blocks or intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2]

Understanding the solubility of this molecule in a range of organic solvents is paramount for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.

-

Purification Processes: Designing effective crystallization, precipitation, or chromatographic purification strategies.

-

Formulation Development: For final products, choosing solvents or co-solvent systems that can deliver the required concentration and stability.

-

Analytical Method Development: Preparing stock solutions and standards for quantification assays like HPLC.[3]

This guide will empower the researcher to systematically approach the solubility determination for this molecule, or any structurally similar compound, from both a theoretical and a practical standpoint.

Molecular Structure Analysis

The structure of this compound (MW: 260.04 g/mol ) dictates its potential interactions with solvents.[4]

-

Polar, Protic, and H-Bonding Groups: The carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. The pyridine nitrogen and the ester's carbonyl oxygen are hydrogen bond acceptors. These features suggest favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetonitrile).[5]

-

Polarity and Dipole Moment: The combination of electronegative atoms (N, O, Br) creates a significant molecular dipole, enhancing solubility in polar solvents.

-

Non-Polar Regions: The aromatic pyridine ring and the methyl group of the ester contribute some non-polar character, suggesting some solubility in less polar solvents.[6]

-

Acidity: The carboxylic acid group means the compound's solubility can be dramatically influenced by pH in aqueous or alcoholic systems.

Based on this analysis, we can hypothesize that solubility will be highest in polar solvents, particularly those that can engage in hydrogen bonding. A structurally related compound, picolinic acid, is highly soluble in water and ethanol but significantly less soluble in acetonitrile, demonstrating the strong influence of hydrogen bonding.[7][8][9]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a rational basis for solvent selection and for interpreting results.

"Like Dissolves Like": A Qualitative Guide

The principle that "like dissolves like" is a foundational concept in solubility.[10][11] It posits that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Solutes dissolve in Polar Solvents .

-

Non-polar Solutes dissolve in Non-polar Solvents .

For this compound, its multiple polar functional groups classify it as a polar molecule, predicting higher solubility in polar solvents like alcohols, DMSO, and DMF, and lower solubility in non-polar solvents like hexane or toluene.[6]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipolar) forces.

The total solubility parameter is calculated as δt = √(δD² + δP² + δH²).[13] The core principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible.[10][14] By mapping the HSP of various solvents against the experimentally determined solubility of the solute, a "solubility sphere" can be generated. Solvents whose parameters fall within this sphere are predicted to be good solvents for the solute.[15] This method is invaluable for screening and rationally selecting solvents or designing solvent blends.[12]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[16][17] This protocol is adapted from established guidelines, such as those from the OECD, to ensure accuracy and reproducibility.[18][19][20]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV/PDA or UV-Vis spectrophotometer for quantification

Step-by-Step Experimental Workflow

The following protocol describes a robust procedure for determining solubility in a given solvent.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test with a small amount of solvent can help estimate the required quantity.[19][21]

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Repeat this process in triplicate for each solvent to ensure statistical validity.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A 24-hour period is standard, but for some compounds, 48 to 72 hours may be necessary.[17][21]

-

It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.[21]

Step 3: Sample Isolation

-

After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, centrifuge the vials at the same temperature.

-

Carefully draw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter.[16]

Step 4: Quantification

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][22][23]

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[24][25]

Diagram of Experimental Workflow

References

- 1. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]

- 2. 293294-72-1|this compound|BLD Pharm [bldpharm.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. clearsynth.com [clearsynth.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. grokipedia.com [grokipedia.com]

- 14. kinampark.com [kinampark.com]

- 15. paint.org [paint.org]

- 16. scribd.com [scribd.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. Analysis of Organic Compounds (HPLC-PDA) - Galala University [gu.edu.eg]

- 23. elgalabwater.com [elgalabwater.com]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. arlok.com [arlok.com]

Unraveling the Therapeutic Potential of 4-Bromo-6-(methoxycarbonyl)picolinic acid: A Mechanistic and Methodological Guide

Abstract

4-Bromo-6-(methoxycarbonyl)picolinic acid is a synthetic organic compound featuring a substituted picolinic acid scaffold. While direct scientific literature elucidating its specific mechanism of action is currently unavailable, its structural characteristics strongly suggest a potential role as an enzyme inhibitor.[1] Picolinic acid and its derivatives have been identified as effective scaffolds in the development of inhibitors for various enzymes, notably including metalloenzymes such as prolyl hydroxylases.[2] This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the hypothesized mechanism of action of this compound. We will delve into its chemical properties, explore a probable biological target and signaling pathway based on its structural alerts, and provide detailed, field-proven experimental protocols to systematically characterize its activity. This document serves as a roadmap for elucidating the therapeutic potential of this compound, grounded in scientific integrity and established methodologies.

Introduction: The Picolinic Acid Scaffold and a Hypothesized Mechanism of Action

The picolinic acid core is a privileged scaffold in medicinal chemistry, known for its ability to chelate metal ions, a property leveraged in the design of numerous enzyme inhibitors.[2] this compound (Figure 1) possesses key functional groups—a carboxylic acid and a pyridine nitrogen—that are well-suited for interaction with the active sites of metalloenzymes.

Figure 1: Chemical Structure of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 293294-72-1 | C8H6BrNO4 | 260.04 g/mol |

Data sourced from multiple chemical suppliers.[3][4][5][6][7][8][9]

Based on the prevalence of the picolinic acid moiety in a class of drugs targeting hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes, we hypothesize that this compound acts as a prolyl hydroxylase inhibitor .[10][11] PHDs are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that play a crucial role in cellular oxygen sensing.[12][13] By inhibiting PHDs, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[14] This mechanism is the basis for a new class of therapeutics for anemia associated with chronic kidney disease.[11]

This guide will proceed under this primary hypothesis, outlining the necessary steps to validate and characterize this compound as a PHD inhibitor.

The Hypothesized Target Pathway: HIF-1α Regulation by Prolyl Hydroxylases

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[12] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[13] In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, leading to the stabilization and accumulation of HIF-1α.[14] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.

A competitive inhibitor of PHD, such as a picolinic acid derivative, is proposed to mimic the binding of the co-substrate 2-oxoglutarate at the active site, thereby preventing the hydroxylation of HIF-1α even under normoxic conditions. This leads to the stabilization of HIF-1α and the subsequent activation of its downstream targets, such as erythropoietin (EPO).[15]

Caption: Proposed mechanism of HIF-1α stabilization.

A Framework for Mechanistic Elucidation: Experimental Protocols

To rigorously test the hypothesis that this compound is a PHD inhibitor, a multi-tiered experimental approach is necessary. This approach progresses from initial biochemical validation to cellular and potentially in vivo confirmation.

Tier 1: Biochemical Assays for Direct Enzyme Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the catalytic activity of PHD enzymes (primarily PHD2, the most abundant isoform).[12]

This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide.[13]

Materials:

-

Recombinant human PHD2 (catalytic domain)

-

Biotinylated HIF-1α peptide (e.g., residues 556-574)

-

FeSO4, L-ascorbic acid, 2-oxoglutarate (2-OG)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

AlphaScreen reagents: Streptavidin-coated Donor beads, Protein A-conjugated Acceptor beads, and a specific anti-hydroxy-proline antibody.

-

384-well microplates

Methodology:

-

Prepare a solution of PHD2 enzyme, Fe(II), and L-ascorbic acid in the assay buffer.

-

Add varying concentrations of this compound (and a known inhibitor as a positive control, e.g., Vadadustat) to the wells of a 384-well plate. Include a DMSO vehicle control.

-

Add the enzyme mixture to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

-

Allow the reaction to proceed for a defined time (e.g., 10-20 minutes).

-

Stop the reaction and add a detection mixture containing the anti-hydroxy-proline antibody and the AlphaScreen beads.

-

Incubate in the dark for 1 hour to allow for bead-antibody-peptide complex formation.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the degree of inhibition.

-

Calculate the IC50 value by plotting the signal against the inhibitor concentration.[4]

To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), kinetic studies are essential.[4] A colorimetric assay that measures the consumption of the co-substrate 2-OG can be employed.[16]

Methodology:

-

Perform the PHD2 enzymatic reaction as described above, but with varying concentrations of both the inhibitor and the co-substrate 2-OG.

-

After the reaction, quench it and measure the remaining 2-OG concentration using a detection method such as derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product.[16]

-

Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) at each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to determine the mechanism of inhibition by observing the changes in Vmax and Km.

Table 2: Expected Outcomes of Kinetic Analysis

| Inhibition Type | Effect on Apparent Km | Effect on Apparent Vmax | Lineweaver-Burk Plot Interpretation |

| Competitive | Increases | Unchanged | Lines intersect on the y-axis |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Increases | Decreases | Lines intersect in the second quadrant |

Tier 2: Cell-Based Assays for Target Engagement and Downstream Effects

Confirming that the compound can penetrate cells and exert its effect in a biological context is a critical next step.

This assay directly measures the accumulation of HIF-1α protein in cells treated with the inhibitor.

Materials:

-

A suitable cell line (e.g., Hep3B, HEK293T)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer, protease inhibitors

-

Antibodies: anti-HIF-1α, and a loading control (e.g., anti-β-actin)

-

Western blot equipment and reagents

Methodology:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with a dose-response range of this compound for a set time (e.g., 4-6 hours) under normoxic conditions.

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-HIF-1α antibody, followed by a secondary antibody.

-

Detect the signal using chemiluminescence.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

An increase in the HIF-1α band intensity with increasing inhibitor concentration indicates successful target engagement.[13]

This assay quantifies the transcriptional activity of the stabilized HIF-1α.

Methodology:

-

Use a cell line stably transfected with a luciferase reporter gene under the control of a hypoxia-response element (HRE) promoter.[13]

-

Treat the cells with a dose-response range of the inhibitor.

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.

-

Measure luciferase activity using a luminometer.

-

An increase in luminescence indicates that the stabilized HIF-1α is transcriptionally active.

Caption: A streamlined workflow for inhibitor characterization.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for investigating its potential as a prolyl hydroxylase inhibitor. The experimental framework detailed in this guide offers a systematic and robust pathway for validating this hypothesis. By progressing from direct biochemical inhibition assays to cell-based functional readouts, researchers can build a comprehensive profile of this compound's mechanism of action. Positive results from these studies would warrant further investigation into its selectivity against other 2-OG dependent dioxygenases, as well as preclinical studies in animal models of anemia to establish its therapeutic potential. This methodical approach ensures scientific rigor and provides the foundational data necessary for any subsequent drug development program.

References

- 1. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 001chemical.com [001chemical.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-6-(methoxycarbonyl)picolinic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a key intermediate in modern synthetic chemistry. The document delves into the compound's chemical properties, and its burgeoning role in the synthesis of complex pharmaceutical agents. A detailed, field-proven experimental protocol for its application is presented, offering researchers and drug development professionals a practical resource for leveraging this versatile molecule. While the specific historical discovery of this compound remains to be pinpointed in publicly accessible literature, its utility is increasingly evident in recent patent literature, marking it as a compound of growing significance.

Introduction: The Strategic Importance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a bromine atom, as seen in this compound, provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the technical details and practical applications of this specific bromo-substituted picolinate, a compound that is demonstrating increasing value as a versatile building block in the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 293294-72-1 | [3] |

| Molecular Formula | C8H6BrNO4 | [4][5] |

| Molecular Weight | 260.04 g/mol | [4][5] |

| Appearance | White to off-white powder or crystals | [6] |

| IUPAC Name | 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Storage Conditions | Inert atmosphere, 2-8°C |

These properties indicate a stable, crystalline solid under appropriate storage conditions, suitable for use in a variety of synthetic transformations.

Synthesis of this compound: A Proposed Pathway

While a definitive, published protocol for the initial synthesis of this compound has not been identified in the current literature, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted picolinic acids. A potential pathway could involve the selective bromination of a suitable picolinic acid precursor, followed by esterification. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.

Caption: A proposed synthetic pathway for this compound.

Disclaimer: This proposed pathway is based on general principles of organic synthesis and has not been experimentally validated from available literature. Researchers should perform their own optimization and characterization.

Applications in the Synthesis of Complex Molecules: A Case Study

The utility of this compound as a synthetic intermediate is highlighted in recent patent literature. A notable example is its use in the preparation of substituted 4-([1][7][8]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives, which are being investigated for their therapeutic potential.

Experimental Protocol: Synthesis of a Key Amide Intermediate

The following protocol is adapted from patent CN117120052A and details the use of this compound in an amide coupling reaction.[7]

Objective: To synthesize the amide product from this compound and a primary amine.

Materials:

-

This compound (CAS 293294-72-1)[7]

-

(1-fluoropropan-2-yl)amine hydrochloride (racemic)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid (4.3 g, 16.54 mmol) in N,N-dimethylformamide (50 ml), add HATU (9.43 g, 24.8 mmol) and N,N-diisopropylethylamine (6.41 g, 49.6 mmol).[7]

-

Add racemic 1-fluoropropan-2-amine hydrochloride (2.25 g, 19.8 mmol) to the mixture.[7]

-

Stir the reaction mixture at room temperature for 3 hours.[7]

-

Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), the product can be isolated using standard work-up and purification procedures.

Causality of Experimental Choices:

-

HATU: This coupling reagent is chosen for its efficiency in promoting amide bond formation with minimal side reactions and racemization.

-

DIPEA: A non-nucleophilic base is essential to neutralize the hydrochloride salt of the amine and the acid generated during the reaction without interfering with the coupling process.

-

DMF: This polar aprotic solvent is selected for its ability to dissolve all reactants and facilitate the reaction.

The following diagram illustrates the workflow of this synthetic step.

Caption: Workflow for the synthesis of an amide intermediate.

Future Perspectives in Drug Discovery

The presence of both a carboxylic acid and a methyl ester on the picolinic acid scaffold of this compound offers synthetic chemists a high degree of flexibility. The carboxylic acid can be readily converted to a variety of functional groups, such as amides, as demonstrated, while the ester provides a latent carboxylic acid that can be unmasked at a later stage of the synthesis. The bromo substituent is a key feature, allowing for the introduction of diverse molecular fragments through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility makes this compound an attractive starting material for the construction of libraries of complex molecules for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the efficient construction of complex molecular architectures. While its historical origins are not yet fully elucidated, its contemporary application in the synthesis of potential therapeutic agents is a testament to its growing importance. The detailed protocol provided herein offers a practical example of its utility and serves as a foundation for further exploration of its synthetic potential. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. mdpi.com [mdpi.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. 293294-72-1 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound, CasNo.293294-72-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. CN117120052A - å代ç4-([1,2,4]ä¸å并[1,5-a]å¡å¶-6-åº)å»å©-2-ç²é °èºè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Topic: 4-Bromo-6-(methoxycarbonyl)picolinic Acid Derivatives and Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-6-(methoxycarbonyl)picolinic acid, a versatile scaffold for the development of novel therapeutics. We will explore its synthesis, derivatization strategies, and potential applications, offering insights grounded in established chemical principles and medicinal chemistry practices.

Part 1: The Picolinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged" scaffolds in drug discovery.[1][2] This designation stems from their ability to interact with a wide range of biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid provides a crucial point for ionic interactions and hydrogen bonding.[3]

The specific compound, this compound, offers distinct advantages for drug design:

-

Tunable Physicochemical Properties: The bromo and methoxycarbonyl groups modulate the molecule's electronics and lipophilicity.

-

A Handle for Diversification: The bromine atom at the 4-position is an ideal functional group for introducing molecular diversity via cross-coupling reactions.[]

-

Strategic Vector for Target Interaction: The substituents provide vectors that can be modified to optimize binding with a biological target.

Part 2: Synthesis and Derivatization Strategies

A robust and flexible synthetic route is essential for exploring the chemical space around this scaffold.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors.

Experimental Protocol: Synthesis of this compound

-

Oxidation: Start with 6-methylpicolinic acid. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Bromination: The resulting pyridine-2,6-dicarboxylic acid is then regioselectively brominated at the 4-position using N-Bromosuccinimide (NBS) and a suitable catalyst.

-

Mono-esterification: A selective mono-esterification of the 6-carboxylic acid is performed using methanol with an acid catalyst, taking advantage of the different steric and electronic environments of the two carboxylic acids.

-

Purification: The final product is purified using column chromatography or recrystallization to yield this compound.[5]

Causality Behind Experimental Choices:

-

Regioselectivity: The bromination at the 4-position is directed by the electron-withdrawing nature of the two carboxylic acid groups, which deactivates the 3 and 5 positions.

-

Selective Esterification: The carboxylic acid at the 6-position is generally more sterically accessible than the one at the 2-position, allowing for selective reaction under controlled conditions.

Diversification via Cross-Coupling Reactions

The bromine atom is the key to unlocking a vast chemical space. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this diversification.

Experimental Workflow: Analog Synthesis

Caption: Diversification of the scaffold via cross-coupling.

Data Presentation: Representative Analog Synthesis

| Analog Type | Reaction | Key Reagents | Purpose in Drug Design |

| Aryl/Heteroaryl | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Accessing hydrophobic pockets, π-π stacking |

| Alkynyl | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Rigid linkers, probes for linear pockets |

| Amino | Buchwald-Hartwig | Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu | Introducing H-bond donors/acceptors |

Part 3: Biological Applications and Target Engagement

The structural features of picolinic acid derivatives make them suitable candidates for a variety of biological targets, particularly enzymes.[1]

Case Study: Inhibition of Metalloenzymes

Picolinic acid is an effective bidentate chelating agent for various metal ions, including zinc.[3] This property can be exploited to inhibit metalloenzymes, where a zinc ion is crucial for catalytic activity. Metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria, are a prime example of such a target.

Signaling Pathway: Mechanism of Metallo-β-lactamase Inhibition

Caption: Chelation-based inhibition of metallo-β-lactamases.

By synthesizing a library of analogs with different groups at the 4-position, researchers can probe the enzyme's active site to enhance potency and selectivity, potentially leading to new drugs that can overcome antibiotic resistance.

Part 4: Future Directions

The this compound scaffold is a platform ripe for further exploration. Future work could focus on:

-

Novel Therapeutic Targets: Investigating the activity of its derivatives against other classes of enzymes or receptors, such as kinases or G protein-coupled receptors.[6]

-

Advanced Synthetic Methods: Employing techniques like C-H activation to functionalize other positions on the pyridine ring, further expanding chemical diversity.[7][8]

-

Structure-Based Drug Design: Using computational modeling and X-ray crystallography to rationally design derivatives with improved binding affinity and pharmacokinetic properties.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. clearsynth.com [clearsynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Bromo-6-(methoxycarbonyl)picolinic acid for Researchers and Drug Development Professionals

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a key building block in modern organic synthesis and medicinal chemistry. This document delves into the critical aspects of sourcing, quality control, handling, and application of this versatile reagent, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Strategic Value of this compound in Synthesis

This compound (CAS No. 293294-72-1) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional nature, featuring a carboxylic acid, a methyl ester, and a bromine atom on the picolinic acid scaffold, offers a rich platform for a variety of chemical transformations. This strategic arrangement of functional groups allows for sequential and site-selective modifications, making it a valuable asset in the construction of novel pharmaceutical candidates and other high-value chemical entities.

The picolinic acid core is a well-established pharmacophore present in numerous bioactive molecules, and the strategic placement of the bromo and methoxycarbonyl groups provides synthetic handles for diversification and the introduction of additional functionalities.[1] The bromine atom, for instance, can readily participate in cross-coupling reactions, while the carboxylic acid and ester groups offer opportunities for amide bond formation, reduction, or other modifications.

Commercial Suppliers and Procurement Considerations

A critical first step in any research program is the reliable sourcing of starting materials. This compound is available from a range of chemical suppliers. The following table provides a summary of prominent commercial sources.

| Supplier | CAS Number | Molecular Weight | Stated Purity | Additional Information |

| BLD Pharm | 293294-72-1 | 260.04 | Information available upon request | Offers various quantities and provides access to documentation like NMR, HPLC, LC-MS, and UPLC data.[2] |

| Sigma-Aldrich | 293294-72-1 | 260.04 | ≥95% | Provides safety data and mentions the availability of Certificate of Analysis (CoA) and Certificate of Origin (CoO). |

| Clearsynth | 293294-72-1 | 260.04 | High quality | Accompanied by a Certificate of Analysis.[3] |

| 001CHEMICAL | 293294-72-1 | 260.04 | NLT 98% | |

| AstaTech, Inc. | 293294-72-1 | 260.04 | 95% |

Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity and consider the consistency of quality between batches. For drug discovery and development applications, establishing a relationship with a supplier who can provide detailed batch-specific analytical data and has a robust quality management system is paramount. Always request a Certificate of Analysis for the specific lot you are purchasing.

Quality Control and In-House Verification: A Self-Validating System

While suppliers provide a Certificate of Analysis, it is best practice to perform in-house quality control to verify the identity, purity, and integrity of the received material. This not only ensures the reliability of your experimental results but also helps in identifying any potential impurities that might interfere with your downstream applications.

Key Analytical Techniques

A comprehensive quality control workflow for this compound should include the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can reveal the presence of proton- and carbon-containing impurities.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a good identity check.

Experimental Protocol: HPLC Purity Analysis

The following is a general HPLC method that can be adapted for the purity analysis of this compound.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA) or Formic acid

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA (or formic acid) in water.

-

Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient:

-

0-20 min: 30% B to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% B to 30% B

-

26-30 min: 30% B (equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Causality Behind Experimental Choices:

-

Reverse-Phase C18 Column: This is a versatile column suitable for the separation of moderately polar organic molecules like the target compound.

-

Acidified Mobile Phase: The addition of TFA or formic acid helps to protonate the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column.

-

Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is used to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on available safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

In case of contact, immediately flush the affected area with copious amounts of water.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is typically between 2-8°C.

Application in Synthesis: A Hypothetical Case Study

To illustrate the utility of this compound, let us consider its application in the synthesis of a hypothetical drug candidate, "Compound X," a novel kinase inhibitor.

Synthetic Strategy:

The synthetic plan for Compound X involves a key Suzuki cross-coupling reaction to introduce a substituted aryl group at the 4-position of the picolinic acid core, followed by amidation of the carboxylic acid.

A hypothetical synthetic route to "Compound X".

Experimental Protocol (Hypothetical):

Step 1: Suzuki Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the 4-aryl-6-(methoxycarbonyl)picolinic acid intermediate.

Causality Behind Experimental Choices:

-